2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-Bromo-N-[2-(Piperidin-1-yl)ethyl]benzamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Amidation: The formation of the amide bond can be carried out by reacting the brominated benzoyl chloride with 2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of brominated benzamides with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of bromine.
2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a fluorine atom instead of bromine.
N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the halogen substitution.
Uniqueness
2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
2-bromo-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJCQABCVSWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.